

An In-depth Technical Guide to the Primary Target of Guvacine Hydrobromide

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Compound of Interest

Compound Name: Guvacine hydrobromide

Cat. No.: B1252518

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Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document delineates the primary molecular target of **Guvacine hydrobromide**, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism and associated experimental workflows.

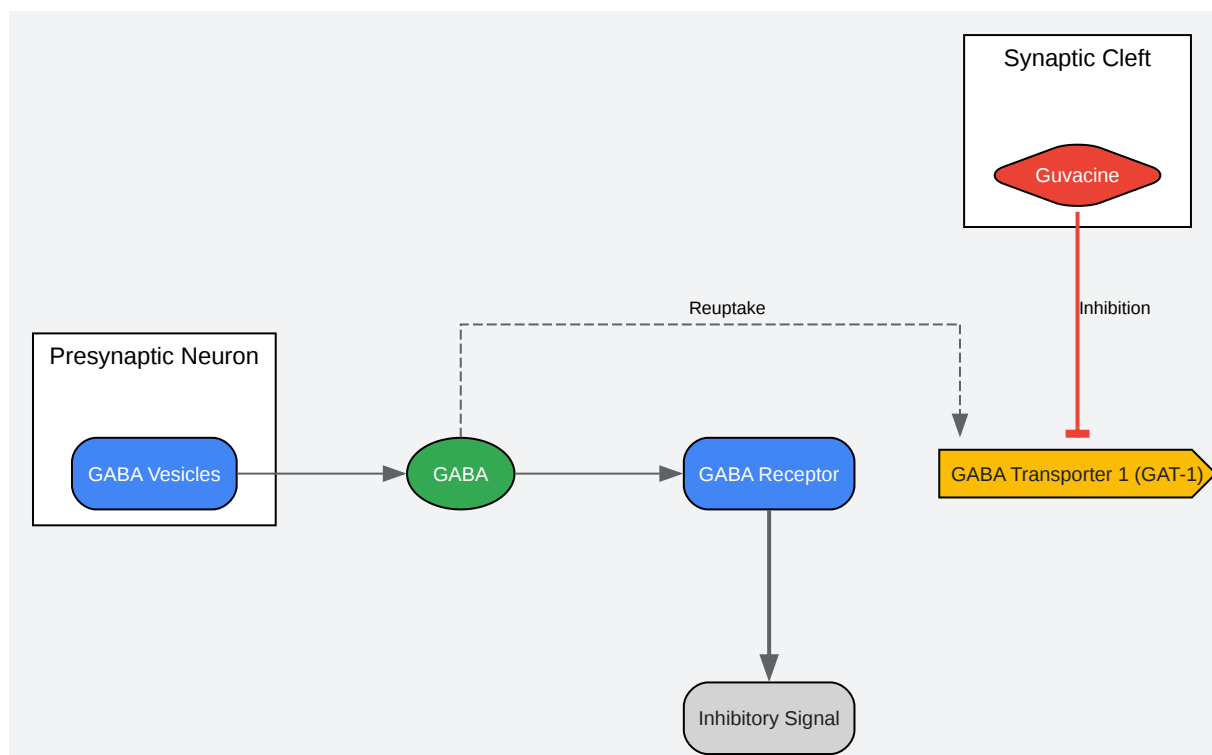
Primary Molecular Target Identification

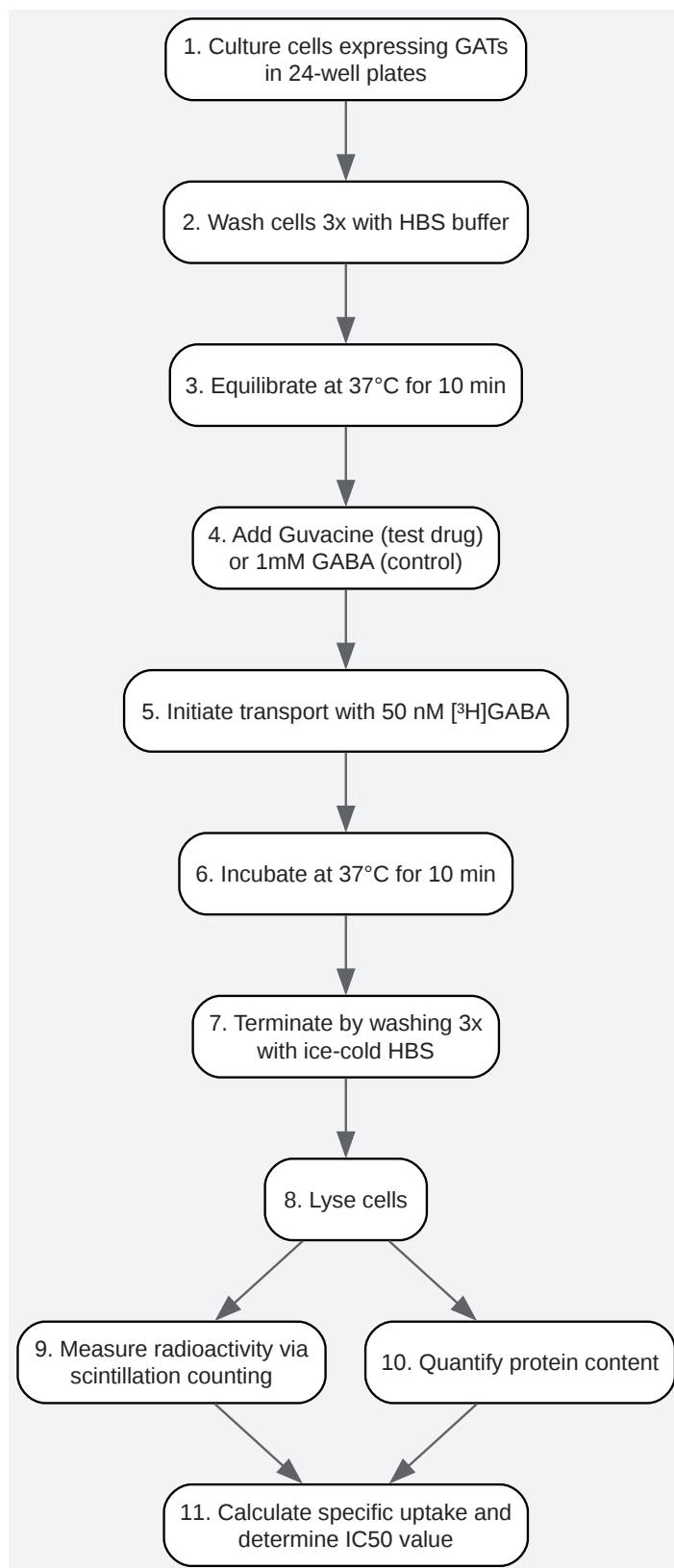
Guvacine, a pyridine alkaloid derived from the areca nut, functions as a potent inhibitor of γ -aminobutyric acid (GABA) uptake.^{[1][2][3][4]} Its primary molecular targets are the presynaptic GABA reuptake transporters (GATs).^{[5][6]} Guvacine selectively binds to these transporters, preventing the reuptake of GABA from the synaptic cleft, thereby increasing the concentration of GABA available to bind to postsynaptic receptors.^{[5][6]} It has been demonstrated to be a competitive inhibitor of GABA transport. While it is a potent inhibitor of GABA uptake, it is reported to be weak or inactive as a GABA receptor agonist and does not inhibit sodium-independent GABA binding.

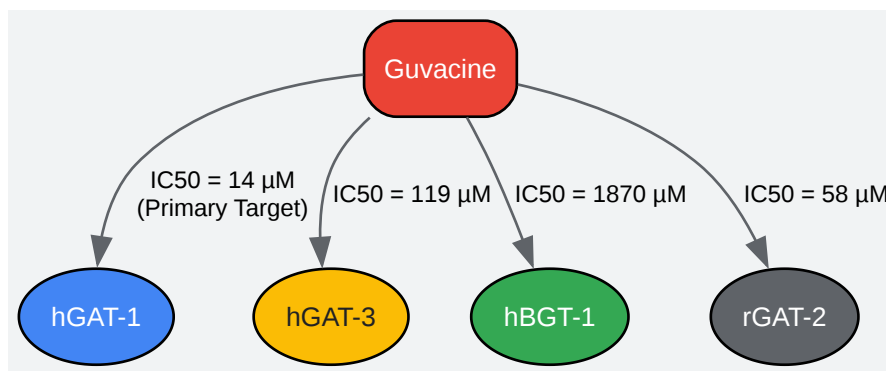
The primary target among the GABA transporters is GABA Transporter 1 (GAT-1), for which Guvacine displays the highest affinity.^[7] It also inhibits GAT-2 and GAT-3, but with lower potency.^{[1][2][3][8]}

Mechanism of Action: Inhibition of GABA Reuptake

GABA transporters are critical for regulating neurotransmission by clearing GABA from the synaptic cleft.[9] These transporters, including GAT-1, GAT-2, GAT-3, and Betaine/GABA Transporter 1 (BGT-1), are sodium (Na^+) and chloride (Cl^-) dependent proteins that sequester GABA in presynaptic terminals and surrounding glial cells.[9] By blocking GAT-1, Guvacine effectively increases the duration and concentration of GABA in the synapse, enhancing inhibitory signaling.







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